Lipophilicity Shift vs. Benzyl Analog
The computed logP for 3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one (645475-54-3) is 1.6, compared to a computed logP of 2.51 for the benzyl-substituted analog 3-benzylquinoxalin-2-one (CAS 24949-43-7) [1]. This represents a reduction of approximately 0.9 log units (~1 order of magnitude lower octanol/water partition coefficient), consistent with the introduction of a polar hydroxyl group on the cyclohexyl ring.
| Evidence Dimension | Lipophilicity (computed logP / XLogP3) |
|---|---|
| Target Compound Data | logP = 1.6 (calc.) |
| Comparator Or Baseline | 3-Benzylquinoxalin-2-one (CAS 24949-43-7), logP = 2.51 (calc.) |
| Quantified Difference | ΔlogP ≈ -0.91 (36% reduction in logP; ~8-fold predicted decrease in octanol/water partitioning) |
| Conditions | Computed logP values (XLogP3 / QSPR). No experimental logD7.4 data available. |
Why This Matters
Lower lipophilicity predicts improved aqueous solubility and potentially reduced plasma protein binding relative to the benzyl comparator, which may translate to superior formulation flexibility and a more predictable free drug fraction for in vivo pharmacology studies.
- [1] Molaid. 3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one | 645475-54-3. Calculated LogP: 1.6. View Source
